molecular formula C6H18NSi2Zn- B077976 zinc;bis(trimethylsilyl)azanide CAS No. 14760-26-0

zinc;bis(trimethylsilyl)azanide

Cat. No.: B077976
CAS No.: 14760-26-0
M. Wt: 225.8 g/mol
InChI Key: RVYCOGQSZPGJNM-UHFFFAOYSA-N
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Description

zinc;bis(trimethylsilyl)azanide: is a zinc-containing organometallic compound with the molecular formula C12H36N2Si4Zn . It is known for its stability and low toxicity, making it suitable for various scientific research applications. This compound is often used as a reagent in organic synthesis and as a precursor in the development of high-purity metalorganic films.

Mechanism of Action

Target of Action

Bis[bis(trimethylsilyl)amino] zinc, also known as BBTSZn, primarily targets zinc-binding proteins . These proteins play a crucial role in various biochemical and physiological processes, including enzyme activity, protein structure, and cellular signaling .

Mode of Action

The compound interacts with its targets by binding to zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity . This action mechanism is harnessed in various biochemical and physiological studies .

Biochemical Pathways

It’s also used as a reagent in research aimed at drug creation .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , with a melting point of 12.5 °C and a density of 0.957 g/mL at 25 °C . These properties could influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of Bis[bis(trimethylsilyl)amino] zinc’s action largely depend on the specific context of its use. For instance, in the field of polymer chemistry, it has been used as a catalyst for the polymerization of lactides . This results in the production of polylactic acid (PLA), a biodegradable polymer .

Action Environment

The action, efficacy, and stability of Bis[bis(trimethylsilyl)amino] zinc can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of water, as it’s known to react with even weakly protic reagents . Furthermore, its physical state can change with temperature, transitioning from a solid to a liquid at its melting point of 12.5 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zinc;bis(trimethylsilyl)azanide typically involves the reaction of anhydrous zinc chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction:

ZnCl2+2Na[N(SiMe3)2\text{ZnCl}_2 + 2 \text{Na[N(SiMe}_3)_2 ZnCl2​+2Na[N(SiMe3​)2​

Properties

CAS No.

14760-26-0

Molecular Formula

C6H18NSi2Zn-

Molecular Weight

225.8 g/mol

IUPAC Name

bis(trimethylsilyl)azanide;zinc

InChI

InChI=1S/C6H18NSi2.Zn/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;

InChI Key

RVYCOGQSZPGJNM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2]

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Zn]

Pictograms

Flammable; Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
zinc;bis(trimethylsilyl)azanide
Reactant of Route 2
zinc;bis(trimethylsilyl)azanide
Reactant of Route 3
zinc;bis(trimethylsilyl)azanide
Reactant of Route 4
zinc;bis(trimethylsilyl)azanide
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Q & A

Q1: What is the molecular structure of Bis[bis(trimethylsilyl)amino]zinc and how was it determined?

A1: The molecular structure of Bis[bis(trimethylsilyl)amino]zinc was determined using gas electron diffraction, a technique that analyzes the diffraction pattern of electrons scattered by molecules in the gas phase to elucidate their three-dimensional structure. The study revealed that the molecule adopts a staggered conformation in its equilibrium state [, ]. This means that the trimethylsilyl groups attached to each nitrogen atom are positioned in a staggered arrangement relative to each other when looking down the N-Zn-N axis. The study also determined the rotational barrier around the N-Zn-N axis, providing insights into the molecule's conformational flexibility.

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